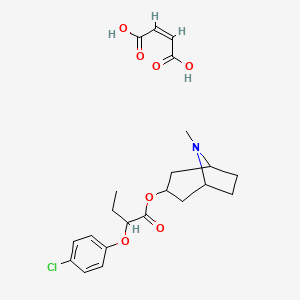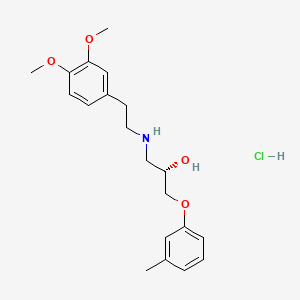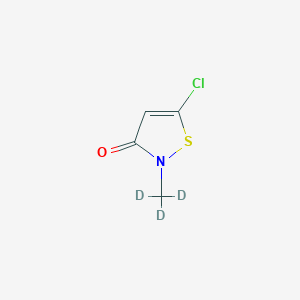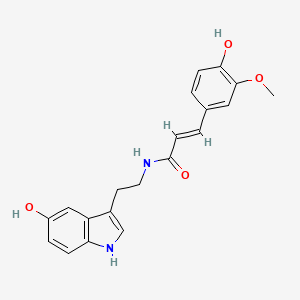![molecular formula C₈H₁₁N₅O₃ B1147252 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol CAS No. 151587-54-1](/img/structure/B1147252.png)
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves interactions with various heterocumulenes, leading to the formation of novel compounds through processes such as elimination and tautomerisation. A study by Prajapati and Thakur (2005) discusses a one-pot synthesis method for creating novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, showcasing the compound's versatility as a precursor (Prajapati & Thakur, 2005).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds reveal intricate hydrogen-bonded formations. For instance, Orozco et al. (2009) detailed the hydrogen-bonded structures in related pyrimidinone molecules, demonstrating significant polarization of electronic structures, which could provide insight into the molecular structure analysis of our compound of interest (Orozco et al., 2009).
Chemical Reactions and Properties
The compound's chemical behavior, particularly in cycloaddition and Michael-type reactions, has been a focal point of research. Walsh et al. (1988) explored how 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition reactions with electron-deficient olefins, leading to the formation of various derivatives. This study highlights the compound's reactivity and potential for creating a wide range of chemical structures (Walsh et al., 1988).
Scientific Research Applications
Molecular Structure and Bonding Characteristics
Research by Orozco, Insuasty, Cobo, and Glidewell (2009) on compounds closely related to 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol highlights their molecular structure and bonding characteristics. These compounds exhibit significant polarization in their electronic structures and are linked by a combination of hydrogen bonds to form distinct molecular arrangements (Orozco et al., 2009).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactivity of compounds similar to 2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol. Prajapati and Thakur (2005) describe a method for synthesizing novel pyrimido[4,5-d]pyrimidines, indicating the compound's utility in generating diverse chemical structures (Prajapati & Thakur, 2005). Additionally, Gohain, Prajapati, Gogoi, and Sandhu (2004) demonstrate its use in microwave-induced, solvent-free synthesis of pyrimidines, suggesting efficient and eco-friendly synthesis pathways (Gohain et al., 2004).
Potential Applications in Heterocyclic Chemistry
Research indicates potential applications in heterocyclic chemistry. For instance, the study by Beck and Gajewski (1976) on the synthesis of pyrimidinones using related compounds suggests possible applications in creating complex heterocyclic systems (Beck & Gajewski, 1976).
properties
IUPAC Name |
N,N-dimethyl-N'-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-5-6(13(15)16)7(14)11-8(10-5)9-4-12(2)3/h4H,1-3H3,(H,10,11,14)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLMNSDAFLKIB-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N=CN(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC(=N1)/N=C/N(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455084 | |
| Record name | MET004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol | |
CAS RN |
151587-54-1 | |
| Record name | MET004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)


![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)



![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)